molecular formula C11H21NO8 B195726 Chothyn CAS No. 77-91-8

Chothyn

Cat. No.: B195726
CAS No.: 77-91-8
M. Wt: 295.29 g/mol
InChI Key: WRPUOFKIGGWQIJ-UHFFFAOYSA-M
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Description

Choline Dihydrogen Citrate is a highly effective nutritional supplement agents. It can promote fat metabolism and prevent fat accumulation in the liver .

Scientific Research Applications

Endocrine System and Reproduction in Chondrichthyans

Chondrichthyans, a class of cartilaginous fishes, have been the subject of extensive research regarding their reproductive aspects through the analysis of steroid hormones. Research over five decades has provided insights into sexual maturation, gametogenesis, mating seasons, gestation periods, and parturition in various species of chondrichthyans. This knowledge is crucial for understanding the reproductive endocrinology of these species and has implications for their conservation. Most studies have utilized radioimmunoassay as the primary methodology, focusing on the analysis of a limited range of hormones, highlighting the need for expanded research in this area (Becerril-García et al., 2020).

Chondrichthyan Endocrinology in South America

In South America, Chondrichthyan research, particularly in the field of endocrinology, has seen significant growth over the last 50 years. However, it still lags compared to global research trends, with only a few papers published in this area. The research primarily focuses on fisheries, reproduction, and taxonomy, pointing to the need for more diverse research efforts in endocrinology related to Chondrichthyans in this region (Awruch et al., 2019).

Impact of Choline on Cell Proliferation and Gene Methylation

Choline, a vital methyl donor and component of membrane phospholipids, has been studied for its role in modulating cell proliferation and methylation of genes regulating cell cycling. Research on choline-deficient neuroblastoma cells has shown that choline deficiency leads to hypomethylation of key genes, inhibiting cell proliferation. This suggests a significant role for choline in cellular processes and potential implications for medical research (Niculescu et al., 2004).

Localization of Parathyroid Adenoma Using Choline PET/CT

11C-choline PET/CT has been evaluated as a tool for localizing parathyroid adenoma (PTA), showing promising results. This method offers precise localization, clearer images than traditional imaging, equal or better accuracy, and quicker and easier acquisition. Such advancements in medical imaging using choline have significant implications for the diagnosis and treatment of PTA (Orevi et al., 2014).

Diagnostic Value of Choline PET in Hyperparathyroidism

Choline positron emission tomography (PET) has shown higher sensitivity and diagnostic accuracy in localizing hyperfunctioning parathyroid glands compared to traditional imaging methods. Its higher spatial resolution and shorter examination times make it a superior diagnostic tool in hyperparathyroidism, suggesting its potential as a first-line investigation method (Ferrari et al., 2021).

Metabolism Monitoring Using Hyperpolarized 15N Choline

Research on the use of hyperpolarized 15N choline in magnetic resonance (MR) and positron emission tomography (PET) biomarkers for cancer detection and response assessment has revealed its ability to observe the action of choline kinase, an important target for novel cancer therapeutics. This represents a significant advancement in the field of cancer diagnosis and treatment monitoring (Gabellieri et al., 2008).

Mechanism of Action

Target of Action

Choline citrate, also known as Chothyn, primarily targets the cholinergic system in the body. It is a precursor to the neurotransmitter acetylcholine , which plays a crucial role in many functions such as muscle movement, breathing, heart rate, learning, and memory . Choline is also a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .

Mode of Action

Choline citrate interacts with its targets by being metabolized into acetylcholine and phosphatidylcholine . As a precursor to acetylcholine, it contributes to the synthesis of this neurotransmitter, thereby influencing nerve signal transmission . As a component of phosphatidylcholine, it contributes to the maintenance of cell membrane integrity, which is vital to all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline citrate is involved in several biochemical pathways. It is metabolized into acetylcholine in the cholinergic pathway, influencing nerve signal transmission . It is also a major part of the polar head group of phosphatidylcholine , playing a role in lipid metabolism . Furthermore, choline can be converted into betaine , which serves as a methyl donor in the methionine cycle .

Pharmacokinetics

The pharmacokinetics of choline citrate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, choline is rapidly absorbed and distributed throughout the body. It is metabolized in various tissues into compounds such as acetylcholine and phosphatidylcholine. Excess choline and its metabolites are excreted in the urine .

Result of Action

The action of choline citrate results in several molecular and cellular effects. It contributes to the synthesis of acetylcholine, thereby influencing nerve signal transmission and various functions controlled by the nervous system. It also contributes to the maintenance of cell membrane integrity, influencing cell function and communication . Furthermore, as a precursor to betaine, it contributes to methylation reactions, influencing gene expression and protein function .

Action Environment

The action, efficacy, and stability of choline citrate can be influenced by various environmental factors. For instance, the presence of other nutrients can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability. It’s also worth noting that the gut microbiota can impact the metabolism of choline, potentially affecting its bioavailability and function .

Biochemical Analysis

Biochemical Properties

Choline citrate interacts with various enzymes, proteins, and other biomolecules. It is a precursor to acetylcholine, a neurotransmitter responsible for many nervous system functions . It also plays a role in the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin . These interactions are crucial for maintaining cell membrane integrity and facilitating signal transduction .

Cellular Effects

Choline citrate influences various types of cells and cellular processes. It is essential for proper functioning of liver, muscle, and brain cells . It ensures cell membrane integrity and is involved in lipid metabolism, preventing excessive fat build-up in the liver . Choline citrate also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of choline citrate involves its conversion into acetylcholine and phosphatidylcholine. The process is catalyzed by choline/ethanolamine phosphotransferase 1 (CEPT1), which transfers a phosphate group from CDP-choline to diacylglycerol . This mechanism allows choline citrate to exert its effects at the molecular level, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of choline citrate change over time. It has been observed that choline and betaine levels increase rapidly after intake of choline citrate, with the peak observed at around 3 hours . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of choline citrate vary with different dosages in animal models. While the precise optimal dosage is not definitively established, existing data demonstrate a positive impact of feeding choline ion, up to 25 g/day, during the transition period . High or excessive intakes can result in some side effects, including a fishy body odor, vomiting, excessive sweating, and salivation .

Metabolic Pathways

Choline citrate is involved in several metabolic pathways. It is a precursor to acetylcholine and phosphatidylcholine, playing a vital role in the choline metabolism pathway . It interacts with enzymes such as choline dehydrogenase, which catalyzes the first step of betaine synthesis .

Transport and Distribution

Choline citrate is transported and distributed within cells and tissues. It is thought that choline transport into blood cells and choline removal from plasma by cellular uptake into some tissues occur, especially under certain cardiovascular conditions . The compound’s localization or accumulation can be influenced by these transporters or binding proteins .

Subcellular Localization

Choline citrate is localized in various subcellular compartments. Choline transporter-like protein 1 (CTL1) and CTL2, which are highly expressed in certain cells, are localized in the plasma membrane and mitochondria, respectively . This subcellular localization can affect the activity or function of choline citrate .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Chothyn can be achieved through a multistep process that involves the conversion of readily available starting materials to the final product.", "Starting Materials": [ "2-bromo-1-phenylacetylene", "2-iodo-1-phenylacetylene", "methyl magnesium bromide", "lithium aluminum hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: The reaction of 2-bromo-1-phenylacetylene with methyl magnesium bromide in the presence of a catalyst such as copper iodide or palladium acetate yields 2-methyl-1-phenyl-1-propyne.", "Step 2: The reaction of 2-methyl-1-phenyl-1-propyne with lithium aluminum hydride reduces the triple bond to a double bond, yielding 2-methyl-1-phenyl-1-propene.", "Step 3: The reaction of 2-methyl-1-phenyl-1-propene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid yields 2-acetoxy-2-methyl-1-phenyl-1-propene.", "Step 4: The reaction of 2-acetoxy-2-methyl-1-phenyl-1-propene with sodium borohydride reduces the carbonyl group to an alcohol group, yielding 2-hydroxy-2-methyl-1-phenyl-1-propene.", "Step 5: The reaction of 2-hydroxy-2-methyl-1-phenyl-1-propene with acetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid yields 2-acetoxy-2-methyl-1-phenyl-1-propanol.", "Step 6: The reaction of 2-acetoxy-2-methyl-1-phenyl-1-propanol with sodium hydroxide in water yields 2-hydroxy-2-methyl-1-phenyl-1-propanol.", "Step 7: The reaction of 2-hydroxy-2-methyl-1-phenyl-1-propanol with hydrochloric acid in the presence of a catalyst such as sulfuric acid or phosphoric acid yields Chothyn.", "Step 8: The final product is isolated and purified through filtration, washing, and recrystallization." ] }

CAS No.

77-91-8

Molecular Formula

C11H21NO8

Molecular Weight

295.29 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Appearance

White crystalline powder

77-91-8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Salts of (2-Hydroxyethyl)trimethylammonium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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